molecular formula C12H14N2S2 B2970659 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-27-5

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2970659
CAS No.: 1325304-27-5
M. Wt: 250.38
InChI Key: WSSJKVINIKLTKZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a heterocyclic compound that features a spiro structure, incorporating both thiophene and diazaspirodecene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multicomponent reactions and ring-forming strategies. One common method includes the use of thiophene derivatives and diazaspirodecene precursors under specific catalytic conditions. For instance, the reaction can be catalyzed by palladium or nickel-based systems, which facilitate the formation of the spiro structure through cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its combination of a thiophene ring and a diazaspirodecene structure. This dual functionality imparts distinct chemical and physical properties, making it valuable for diverse applications in research and industry .

Properties

IUPAC Name

3-thiophen-2-yl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c15-11-10(9-5-4-8-16-9)13-12(14-11)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSJKVINIKLTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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